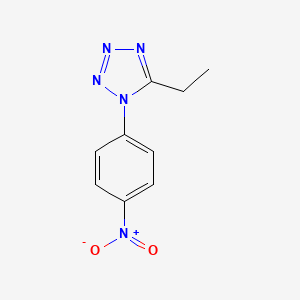
5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with an ethyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole typically involves the reaction of 4-nitrobenzyl chloride with sodium azide in the presence of a base, followed by the addition of ethyl iodide. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas with Pd/C or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and explosives.
Mechanism of Action
The mechanism of action of 5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, the compound may interact with cellular receptors or enzymes, leading to the modulation of signaling pathways involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-1H-tetrazole: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
5-Methyl-1-(4-nitrophenyl)-1H-tetrazole: Contains a methyl group instead of an ethyl group, which may influence its physical and chemical properties.
5-Phenyl-1-(4-nitrophenyl)-1H-tetrazole: Contains a phenyl group, which may enhance its stability and alter its biological activity.
Uniqueness
5-Ethyl-1-(4-nitrophenyl)-1H-tetrazole is unique due to the presence of both an ethyl group and a nitrophenyl group, which confer specific chemical and biological properties. The ethyl group may enhance the compound’s lipophilicity, while the nitrophenyl group contributes to its potential biological activity.
Properties
CAS No. |
143908-96-7 |
|---|---|
Molecular Formula |
C9H9N5O2 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
5-ethyl-1-(4-nitrophenyl)tetrazole |
InChI |
InChI=1S/C9H9N5O2/c1-2-9-10-11-12-13(9)7-3-5-8(6-4-7)14(15)16/h3-6H,2H2,1H3 |
InChI Key |
MBKCUFASHFJHBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



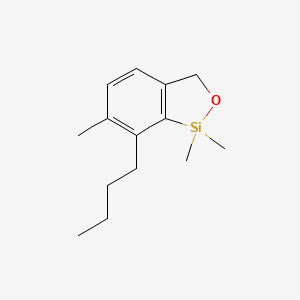
![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)

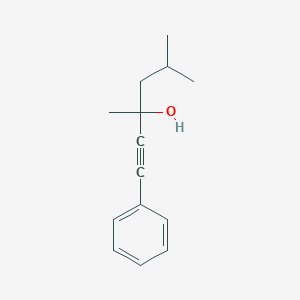
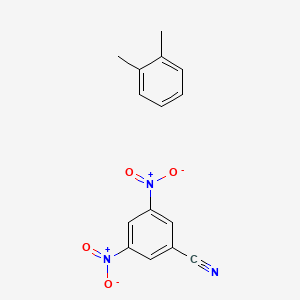
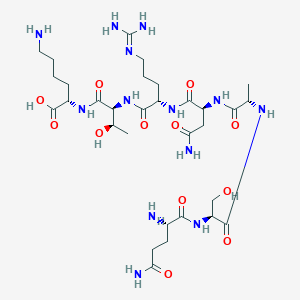
![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)
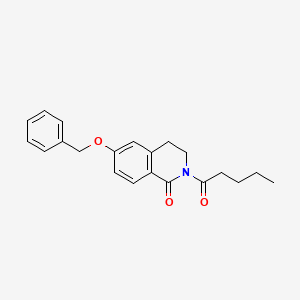

![4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline](/img/structure/B12548437.png)
![1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline](/img/structure/B12548446.png)


